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molecular formula C10H16N2O2 B1422416 methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 950858-97-6

methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1422416
M. Wt: 196.25 g/mol
InChI Key: BQOZXFDKIAJZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09023846B2

Procedure details

The title compound was prepared according to the procedure as described in Anderson, K. W., et al., PCT Publication, WO 2007/107470, published Sep. 27, 2007, as described in Example 54, Steps 2 and 3, pages 97-98, and substituting triethylamine for the sodium acetate reagent in Step 2) from methyl acetoacetate (1.14 mL, 10.6 mmol), DMFDMA (1.48 mL, 11.1 mmol), tert-butylhydrazine hydrochloride (1.32 g, 10.6 mmol), and TEA (4.43 mL, 31.8 mmol) to yield methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate after chromatography using a 80-g SiO2 pre-packed column eluting with 0:1-3:7 EtOAc/heptane. Said product was used directly in the next step without further purification. 1H-NMR (400 MHz, CDCl3) δ: 7.78 (s, 1H), 3.80 (s, 3H), 2.75 (s, 3H), 1.66 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Quantity
1.48 mL
Type
reactant
Reaction Step Three
Quantity
1.32 g
Type
reactant
Reaction Step Four
[Compound]
Name
TEA
Quantity
4.43 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].[C:6]([O:12]C)(=[O:11])[CH2:7][C:8]([CH3:10])=O.C[N:15]([CH:17]([O:20]C)[O:18][CH3:19])C.Cl.[C:23]([NH:27][NH2:28])([CH3:26])([CH3:25])[CH3:24]>C(N(CC)CC)C>[C:23]([N:27]1[C:8]([CH3:10])=[C:7]([C:6]([OH:12])=[O:11])[CH:17]=[N:15]1)([CH3:26])([CH3:25])[CH3:24].[C:23]([N:27]1[C:8]([CH3:10])=[C:7]([C:17]([O:18][CH3:19])=[O:20])[CH:6]=[N:28]1)([CH3:26])([CH3:25])[CH3:24] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
1.14 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Three
Name
Quantity
1.48 mL
Type
reactant
Smiles
CN(C)C(OC)OC
Step Four
Name
Quantity
1.32 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Step Five
Name
TEA
Quantity
4.43 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C1C)C(=O)O
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C1C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09023846B2

Procedure details

The title compound was prepared according to the procedure as described in Anderson, K. W., et al., PCT Publication, WO 2007/107470, published Sep. 27, 2007, as described in Example 54, Steps 2 and 3, pages 97-98, and substituting triethylamine for the sodium acetate reagent in Step 2) from methyl acetoacetate (1.14 mL, 10.6 mmol), DMFDMA (1.48 mL, 11.1 mmol), tert-butylhydrazine hydrochloride (1.32 g, 10.6 mmol), and TEA (4.43 mL, 31.8 mmol) to yield methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate after chromatography using a 80-g SiO2 pre-packed column eluting with 0:1-3:7 EtOAc/heptane. Said product was used directly in the next step without further purification. 1H-NMR (400 MHz, CDCl3) δ: 7.78 (s, 1H), 3.80 (s, 3H), 2.75 (s, 3H), 1.66 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Quantity
1.48 mL
Type
reactant
Reaction Step Three
Quantity
1.32 g
Type
reactant
Reaction Step Four
[Compound]
Name
TEA
Quantity
4.43 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].[C:6]([O:12]C)(=[O:11])[CH2:7][C:8]([CH3:10])=O.C[N:15]([CH:17]([O:20]C)[O:18][CH3:19])C.Cl.[C:23]([NH:27][NH2:28])([CH3:26])([CH3:25])[CH3:24]>C(N(CC)CC)C>[C:23]([N:27]1[C:8]([CH3:10])=[C:7]([C:6]([OH:12])=[O:11])[CH:17]=[N:15]1)([CH3:26])([CH3:25])[CH3:24].[C:23]([N:27]1[C:8]([CH3:10])=[C:7]([C:17]([O:18][CH3:19])=[O:20])[CH:6]=[N:28]1)([CH3:26])([CH3:25])[CH3:24] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
1.14 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Three
Name
Quantity
1.48 mL
Type
reactant
Smiles
CN(C)C(OC)OC
Step Four
Name
Quantity
1.32 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Step Five
Name
TEA
Quantity
4.43 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C1C)C(=O)O
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C1C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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